molecular formula C13H24N2O3 B3027596 (R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate CAS No. 1349699-73-5

(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate

Cat. No. B3027596
CAS RN: 1349699-73-5
M. Wt: 256.34
InChI Key: LUDHQJVAKIUFLX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate, also known as R-Modafinil, is a compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders. The compound is a derivative of Modafinil, a drug that is commonly used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. R-Modafinil has been found to have similar effects to Modafinil, but with a more potent and selective mechanism of action.

Scientific Research Applications

  • Synthesis and Applications in Peptide Chemistry :

    • (R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate has been used as a chiral auxiliary and building block in dipeptide synthesis. It enables the preparation of enantiomerically pure compounds, crucial in peptide chemistry (Studer, Hintermann, & Seebach, 1995).
  • Role in Fluorinated Compound Synthesis :

    • The compound has been implicated in the synthesis of fluorinated pyrazole-4-carboxylic acids, an important class of compounds with potential pharmaceutical applications (Iminov et al., 2015).
  • α-Amino Acid Synthesis :

    • Derivatives of (R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate have been used for the synthesis of protected α-amino acids, a fundamental process in organic and pharmaceutical chemistry (Baldwin et al., 1996).
  • Application in Stereoselective Syntheses :

    • This compound plays a key role in stereoselective syntheses, particularly in the creation of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are valuable intermediates in the synthesis of complex organic molecules (Boev et al., 2015).
  • Hydroformylation Processes :

    • It has been used in hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
  • Diels-Alder Reactions :

    • The compound finds application in Diels-Alder reactions, an essential method in organic chemistry for creating cyclic compounds (Padwa, Brodney, & Lynch, 2003).

properties

IUPAC Name

tert-butyl (3R)-3-(propanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-11(16)14-10-7-6-8-15(9-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDHQJVAKIUFLX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128782
Record name 1-Piperidinecarboxylic acid, 3-[(1-oxopropyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1349699-73-5
Record name 1-Piperidinecarboxylic acid, 3-[(1-oxopropyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349699-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(1-oxopropyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.